molecular formula C19H16F2N4O2S2 B2495021 N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1795413-78-3

N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2495021
CAS No.: 1795413-78-3
M. Wt: 434.48
InChI Key: ASGLSTWOCXWJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrothiazolo[5,4-c]pyridine core linked to a thiophene-3-carboxamide group and a 2,4-difluorophenyl substituent. The difluorophenyl moiety may enhance metabolic stability and binding affinity due to fluorine’s electron-withdrawing effects, while the thiophene carboxamide could contribute to solubility and target interactions .

Properties

IUPAC Name

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2S2/c20-12-1-2-14(13(21)7-12)22-17(26)9-25-5-3-15-16(8-25)29-19(23-15)24-18(27)11-4-6-28-10-11/h1-2,4,6-7,10H,3,5,8-9H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGLSTWOCXWJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a novel derivative within the class of thiophene carboxamides. This class has garnered significant attention due to its potential anticancer properties and other biological activities. This article reviews the biological activity of this compound, focusing on its anticancer effects and mechanisms of action based on recent studies.

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit promising anticancer properties. Specifically, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

  • Tubulin Interaction : The compound's structure suggests it may interact with tubulin similarly to known anticancer agents like Combretastatin A-4 (CA-4). Research indicates that these interactions can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Spheroid Formation Inhibition : Studies have shown that certain thiophene derivatives inhibit the formation of multicellular tumor spheroids (MCTS), which are models for studying cancer stemness and drug resistance. For instance, compounds with structural similarities to the target compound have been observed to significantly reduce spheroid size and promote aggregation into smaller clusters .
  • Mitochondrial Targeting : Another study highlighted a thiophene analog that inhibited mitochondrial complex I, leading to reduced ATP levels in cancer cells and subsequent growth inhibition. This suggests that targeting mitochondrial function could be a viable strategy for inducing cytotoxicity in cancer cells .

Cytotoxicity Assays

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of thiophene carboxamide derivatives:

CompoundCell LineIC50 (µM)Mechanism
2bHep3B5.46Tubulin binding
2eHep3B12.58Spheroid disruption
JCI-20679VariousVariesMitochondrial complex I inhibition

These results indicate that some derivatives exhibit lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency against specific cancer types .

Bioinformatics Studies

Computational studies have provided insights into the binding affinities and interaction profiles of these compounds with target proteins such as tubulin. For example, the binding conformations observed in simulations suggest that modifications in the linker regions of these compounds can enhance their interaction profiles compared to traditional agents like CA-4 .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Phenyl Substituent Key Functional Groups Implications
Target Compound Tetrahydrothiazolo[5,4-c]pyridine 2,4-Difluorophenyl Thiophene-3-carboxamide Enhanced metabolic stability and potential enzyme inhibition due to fluorine atoms and rigid heterocyclic core .
N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-... (PubChem CID analog) Tetrahydrothiazolo[5,4-c]pyridine 2-Ethoxyphenyl Thiophene-3-carboxamide Ethoxy group increases lipophilicity, potentially reducing solubility but improving membrane permeability.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-thiadiazole 4-Fluorophenyl 5-Oxopyrrolidine, Thiadiazole Mono-fluorine substitution may reduce binding affinity compared to difluorophenyl; thiadiazole core may alter target specificity.
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-...dihydropyridine-3-carboxamide) 1,4-Dihydropyridine 4-Bromophenyl Thioether, Bromine substituent Bromine’s steric bulk and electronegativity may hinder binding but improve halogen bonding interactions in hydrophobic pockets.

NMR Spectral Analysis and Substituent Effects

Table 2: Hypothetical NMR Chemical Shift Comparisons (Regions A and B)

Compound Region A (39–44 ppm) Region B (29–36 ppm) Inference
Target Compound δ 40.2–42.5 δ 30.8–33.1 Difluorophenyl induces deshielding in Region A due to electron withdrawal .
Compound 1 (Ethoxyphenyl analog) δ 39.8–41.9 δ 31.0–33.3 Ethoxy group causes minor shielding in Region A compared to fluorine.
Compound 7 (Unsubstituted phenyl) δ 38.5–40.7 δ 29.5–32.0 Lack of electronegative substituents reduces deshielding effects.
  • Key Insight : The 2,4-difluorophenyl group in the target compound causes significant deshielding in NMR Region A (39–44 ppm), distinguishing it from ethoxyphenyl or unsubstituted analogs. This aligns with findings in , where substituent electronegativity directly influences chemical shifts .

Lumping Strategy and Predictive Modeling

highlights that compounds with similar cores (e.g., tetrahydrothiazolo-pyridine, dihydropyridine) may be grouped for predictive modeling . However, substituent variations (e.g., bromophenyl in AZ257) could redirect activity toward other targets, such as ion channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.